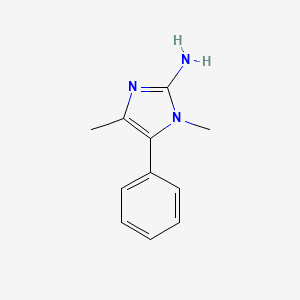

![molecular formula C15H10ClF3N2O5S B2829493 N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline CAS No. 1025632-66-9](/img/structure/B2829493.png)

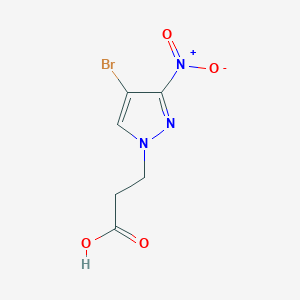

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups. It has a nitro group (-NO2), a sulfonyl group (-SO2-), a chlorophenyl group (a benzene ring with a chlorine atom), and a trifluoromethoxy group (-OCF3). These groups could give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a non-linear shape. The presence of the aromatic chlorophenyl group could also introduce some interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the nitro group could make it more explosive, the sulfonyl group could make it more acidic, and the trifluoromethoxy group could make it more volatile .科学的研究の応用

Photoluminescence and Optical Detection

One of the applications involves the interaction of similar compounds with monomers like aniline, leading to the formation of gold nanoparticle-supported conducting polymers. These materials have been used as catalysts for chemical reactions and for the optical detection of biomolecules such as hemoglobin, demonstrating potential in biosensing technologies (Kalaiyarasan et al., 2015).

Fluorescent Probes for Sulfite Detection

Another study highlights the synthesis of a dipyridyltriphenylamine derivative, which acts as a fluorescent probe for sulfite ions. This compound can emit far-red to near-infrared emission, indicating its utility in luminescent materials and potentially in food safety by detecting sulfite addition in the food industry (Wu et al., 2017).

Corrosion Inhibition

Compounds with similar structures have been synthesized and tested for their efficacy as corrosion inhibitors on metal surfaces. These studies reveal that such compounds can significantly inhibit corrosion in acidic environments, suggesting applications in material protection and preservation (Daoud et al., 2014).

Conductive Polymer Films

The use of organic anion-nitrosyl compounds for doping poly(3-alkylthiophene) films, resulting in high conductivities and stable doping processes, suggests applications in the development of conductive polymers for electronic devices (Ciprelli et al., 1995).

Water-Soluble Conducting Polymers

Research on the polymerization of aniline with sulfonate counterparts, leading to water-soluble conducting polymers, opens up possibilities for their use in various technological applications, such as in sensors and actuators, due to their processability and conductivity (Nguyen et al., 1994).

Fluorinated Polyimides

Studies on the synthesis of fluorinated polyimides from similar compounds suggest their utility in creating materials with low dielectric constants, high thermal stability, and good mechanical properties, relevant for aerospace and electronics applications (Yang et al., 2005).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOCIOTHWMNHL-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)

![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)

![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)

![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)